Cas no 22255-17-0 (2-amino(carboxy)methylcyclopropane-1-carboxylic acid)

2-Amino(carboxy)methylcyclopropane-1-carboxylic acid is a cyclopropane-derived amino acid featuring both amino and carboxyl functional groups, making it a versatile building block in organic synthesis and pharmaceutical applications. Its strained cyclopropane ring confers unique steric and electronic properties, enhancing its utility in the design of bioactive compounds and peptidomimetics. The presence of dual functional groups allows for selective modifications, enabling its incorporation into complex molecular architectures. This compound is particularly valuable in medicinal chemistry for probing structure-activity relationships due to its conformational rigidity. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
2-amino(carboxy)methylcyclopropane-1-carboxylic acid structure
22255-17-0 structure
商品名:2-amino(carboxy)methylcyclopropane-1-carboxylic acid
CAS番号:22255-17-0
MF:C6H9NO4
メガワット:159.13996
MDL:MFCD24392254
CID:265903
PubChem ID:1271

2-amino(carboxy)methylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Cyclopropaneaceticacid, a-amino-2-carboxy-
    • 2-[Amino(carboxy)methyl]cyclopropanecarboxylic acid
    • cyclopropaneacetic acid, alpha-amino-2-carboxy-
    • 2-amino(carboxy)methylcyclopropane-1-carboxylic acid
    • PDSP2_000797
    • GZOVEPYOCJWRFC-UHFFFAOYSA-N
    • AKOS030592508
    • 2-[amino(carboxy)methyl]cyclopropane-1-carboxylic acid
    • DTXSID20944912
    • FT-0694129
    • L-CCG I
    • CCPG
    • 3,4-Cyclopropylglutamate
    • (alpha-Carboxycyclopropyl)glycine
    • alpha-(Carboxycyclopropyl)glycine
    • SCHEMBL10379762
    • 22255-17-0
    • L-2-(Carboxypropyl)glycine
    • L-CCG III
    • 2-(amino(carboxy)methyl)cyclopropane-1-carboxylic acid
    • L000347
    • PDSP1_000810
    • L-trans-alpha-Amino-2-carboxycyclopropaneacetic acid
    • CHEBI:173420
    • 2-(amino(carboxy)methyl)cyclopropanecarboxylic acid
    • alpha-Amino-2-carboxycyclopropaneacetic acid
    • MDL: MFCD24392254
    • インチ: InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)
    • InChIKey: GZOVEPYOCJWRFC-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C1CC1C(=O)O)N)=O

計算された属性

  • せいみつぶんしりょう: 159.05317
  • どういたいしつりょう: 159.053158
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 101
  • 疎水性パラメータ計算基準値(XlogP): -3.4

じっけんとくせい

  • 密度みつど: 1.601
  • ふってん: 414.1°Cat760mmHg
  • フラッシュポイント: 204.3°C
  • 屈折率: 1.605
  • PSA: 100.62

2-amino(carboxy)methylcyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-345627-1.0g
2-[amino(carboxy)methyl]cyclopropane-1-carboxylic acid
22255-17-0
1.0g
$0.0 2023-02-22
Enamine
EN300-345627-1g
2-[amino(carboxy)methyl]cyclopropane-1-carboxylic acid
22255-17-0
1g
$0.0 2023-09-03

2-amino(carboxy)methylcyclopropane-1-carboxylic acid 関連文献

2-amino(carboxy)methylcyclopropane-1-carboxylic acidに関する追加情報

Introduction to 2-amino(carboxy)methylcyclopropane-1-carboxylic acid (CAS No: 22255-17-0)

2-amino(carboxy)methylcyclopropane-1-carboxylic acid, identified by the CAS number 22255-17-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This cyclic amino acid derivative has garnered considerable attention due to its unique structural properties and its potential applications in medicinal chemistry, particularly in the development of agrochemicals and pharmaceuticals. The compound’s distinctive cyclopropane ring, combined with its amino and carboxylic acid functional groups, makes it a versatile intermediate for synthesizing biologically active molecules.

The structural framework of 2-amino(carboxy)methylcyclopropane-1-carboxylic acid features a three-membered cyclopropane ring substituted with an amino group at the 2-position and a carboxylic acid group at the 1-position, with a methylene bridge connecting these functional groups. This configuration imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions with biological targets. The presence of both polar functional groups enhances its solubility in polar solvents, making it suitable for various synthetic transformations and biological assays.

In recent years, 2-amino(carboxy)methylcyclopropane-1-carboxylic acid has been extensively studied for its role in the synthesis of plant growth regulators (PGRs). One of the most notable derivatives is mepiquat chloride, a PGR used to control plant height by inhibiting cell elongation. The cyclopropane moiety in 2-amino(carboxy)methylcyclopropane-1-carboxylic acid is crucial for its biological activity, as it mimics natural phytohormones that regulate plant growth. Research has demonstrated that modifications to this core structure can lead to compounds with enhanced efficacy or altered spectra of activity, making it a valuable scaffold for drug discovery.

The compound’s utility extends beyond agrochemicals into the realm of pharmaceuticals. Its structural motif is reminiscent of non-proteinogenic amino acids, which have been explored as potential probes or inhibitors in enzymatic systems. For instance, studies have investigated how analogs of 2-amino(carboxy)methylcyclopropane-1-carboxylic acid can interact with enzymes involved in metabolic pathways relevant to human health. The cyclopropane ring’s rigidity can impose specific conformations on binding pockets, potentially leading to high-affinity interactions with biological targets. This has sparked interest in developing novel therapeutic agents based on this scaffold.

Recent advances in synthetic methodologies have further expanded the accessibility and diversity of derivatives derived from 2-amino(carboxy)methylcyclopropane-1-carboxylic acid. Transition-metal-catalyzed reactions, such as cross-coupling and cyclization processes, have enabled the construction of complex molecular architectures with precision. These techniques have allowed chemists to introduce various substituents at strategic positions within the molecule, tailoring its properties for specific applications. For example, fluorinated analogs have been synthesized to improve metabolic stability or binding affinity.

The biological activity of 2-amino(carboxy)methylcyclopropane-1-carboxylic acid has also been explored in the context of enzyme inhibition. Certain derivatives have shown promise as inhibitors of enzymes implicated in inflammatory diseases or cancer metabolism. The ability to modulate enzyme activity through structural modifications offers a powerful approach to developing targeted therapies. Computational modeling and high-throughput screening have accelerated the identification of lead compounds derived from this scaffold, facilitating their progression into preclinical studies.

From a synthetic perspective, 2-amino(carboxy)methylcyclopropane-1-carboxylic acid serves as a versatile building block for constructing more complex molecules. Its cyclopropane ring can serve as a rigid scaffold that defines key interactions with biological targets, while the functional groups provide handles for further derivatization. This duality has made it an attractive candidate for medicinal chemists seeking to develop novel small-molecule drugs.

The chemical synthesis of 2-amino(carboxy)methylcyclopropane-1-carboxylic acid itself involves multi-step processes that require careful optimization to ensure high yield and purity. Common strategies include ring-forming reactions such as intramolecular cyclizations followed by functional group manipulations to introduce the desired substituents. Advances in green chemistry principles have also influenced these synthetic routes, emphasizing solvent efficiency and minimal waste generation.

In conclusion, 2-amino(carboxy)methylcyclopropane-1-carboxylic acid (CAS No: 22255-17-0) is a multifaceted compound with significant potential in both agrochemical and pharmaceutical applications. Its unique structural features make it an excellent scaffold for designing biologically active molecules, particularly those targeting plant growth regulation and enzyme inhibition. Ongoing research continues to uncover new synthetic pathways and applications for this compound, underscoring its importance in modern chemical biology.

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